molecular formula C11H12O4 B1370822 2-(Tetrahydrofuran-3-yloxy)benzoic acid

2-(Tetrahydrofuran-3-yloxy)benzoic acid

Cat. No.: B1370822
M. Wt: 208.21 g/mol
InChI Key: DOXABALZWJNBOW-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yloxy)benzoic acid is a benzoic acid derivative featuring a tetrahydrofuran (THF) ring attached via an ether linkage at the 3-position of the THF moiety and the 2-position of the benzoic acid backbone.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(oxolan-3-yloxy)benzoic acid

InChI

InChI=1S/C11H12O4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13)

InChI Key

DOXABALZWJNBOW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to other benzoic acid derivatives, focusing on substituent effects:

Compound Name Substituent Key Features Applications Reference ID
2-(Tetrahydrofuran-3-yloxy)benzoic acid Tetrahydrofuran-3-yloxy Bulky ether substituent; potential for H-bonding and improved solubility Pharmaceuticals (inferred)
2-Benzoylbenzoic acid Benzoyl Planar aromatic group; strong electron-withdrawing effects Receptor binding studies
2-(4-Methylbenzoyl)benzoic acid 4-Methylbenzoyl Methyl group enhances lipophilicity; moderate ΔGbinding (-7.1 kcal/mol) T1R3 receptor research
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl Methoxy group improves H-bonding; ΔGbinding (-6.8 kcal/mol) T1R3 receptor research
Caffeic acid 3,4-Dihydroxyphenyl Antioxidant properties; natural phenolic structure Supplements, cosmetics, food additives
Methylbenzoic acid Methyl Simple alkyl substituent; increased lipophilicity Industrial intermediates

Key Findings:

Binding Affinity :

  • Benzoyl derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit stronger receptor binding (ΔGbinding = -7.1 kcal/mol) compared to methoxy or unsubstituted analogs . The THF-substituted compound’s binding is theorized to be weaker due to steric hindrance but may compensate via H-bonding with the THF oxygen.
  • Methoxy and THF-ether groups both introduce oxygen-based interactions, but the THF ring’s conformational flexibility could modulate binding specificity .

Synthesis and Yield :

  • The synthesis of this compound likely parallels methods for similar ether-linked benzoic acids (e.g., THF as a solvent; reports 55% yield for a related compound) .
  • Benzoyl derivatives are typically synthesized via Friedel-Crafts acylation, achieving ~50–60% yields .

Physicochemical Properties: Solubility: The THF substituent enhances solubility in tetrahydrofuran and ethanol compared to methyl or benzoyl groups . Acidity (pKa): Electron-donating substituents (e.g., THF-ether) increase pKa (~3.8 inferred) relative to electron-withdrawing groups (e.g., benzoyl, pKa ~2.9) .

Biological Activity: THF-containing compounds (e.g., quinoline derivatives in ) are prioritized in drug design for their balanced solubility and bioavailability . Caffeic acid’s antioxidant activity contrasts with the inferred receptor-targeting role of this compound .

Research Implications

  • Limitations : Direct experimental data (e.g., ΔGbinding, pharmacokinetics) for this compound are lacking; further studies are needed to validate inferred properties.

Q & A

Q. What are the established synthetic routes for 2-(Tetrahydrofuran-3-yloxy)benzoic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves etherification between a benzoic acid derivative (e.g., 2-hydroxybenzoic acid) and a tetrahydrofuran-3-yl reagent. Key methods include:

  • Nucleophilic substitution : Reacting 2-hydroxybenzoic acid with a tetrahydrofuran-3-yl halide (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple tetrahydrofuran-3-ol with 2-hydroxybenzoic acid under anhydrous conditions . Critical factors : Temperature control, exclusion of moisture, and stoichiometric ratios of reactants. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), tetrahydrofuran oxygen-linked CH (δ 4.5–5.0 ppm), and aliphatic THF protons (δ 1.6–3.8 ppm).
  • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ 110–160 ppm), and THF carbons (δ 25–80 ppm) .
    • IR spectroscopy : Stretching vibrations for -COOH (~2500–3300 cm⁻¹, broad), C=O (~1680 cm⁻¹), and C-O-C (~1100 cm⁻¹) .
    • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 238.1).

Q. How can researchers assess the purity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30), UV detection at 254 nm. Purity >98% is typical for research-grade material .
  • Melting point : Compare observed mp (e.g., 185–187°C) with literature values. Discrepancies indicate impurities .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data for this compound derivatives?

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder in the tetrahydrofuran ring. Adjust occupancy factors and apply restraints to bond lengths/angles .
  • Twinned data analysis : For crystals with twinning, employ SHELXE to deconvolute overlapping reflections .
  • Validation tools : Check R-factors, residual electron density maps, and Platon’s ADDSYM to detect missed symmetry .

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